Acetaminophen-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

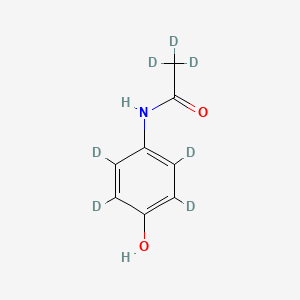

C8H9NO2 |

|---|---|

Molecular Weight |

158.21 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |

InChI Key |

RZVAJINKPMORJF-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])[2H])O)[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Acetaminophen-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminophen-d7 is the deuterated analog of Acetaminophen (Paracetamol), a widely utilized analgesic and antipyretic drug. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound. Primarily employed as an internal standard in quantitative analytical methods, its isotopic labeling offers high precision in pharmacokinetic and metabolic studies. This document details its physicochemical characteristics, provides an in-depth look at the metabolic pathways of Acetaminophen, and outlines experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) applications.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of Acetaminophen where seven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, which is the key feature for its use in mass spectrometry-based quantification, while maintaining nearly identical chemical and physical properties to the parent compound.

Table 1: General and Physicochemical Properties of this compound and Acetaminophen

| Property | This compound | Acetaminophen |

| Synonyms | Paracetamol-d7; 4-Acetamidophenol-d7; 4'-Hydroxyacetanilide-d7 | Paracetamol; 4-Acetamidophenol; 4'-Hydroxyacetanilide |

| CAS Number | 1219798-53-4[1] | 103-90-2[2] |

| Molecular Formula | C₈H₂D₇NO₂[1] | C₈H₉NO₂[2] |

| Molecular Weight | 158.21 g/mol [1] | 151.16 g/mol [2] |

| Appearance | White to off-white solid | White crystalline powder[3] |

| Melting Point | Not explicitly reported, but expected to be very close to Acetaminophen's melting point. | 169–170.5 °C[3][4] |

| Solubility | 10 mM in DMSO[1] | Soluble in water (1:70 at 20°C, 1:20 at 100°C), ethanol (1:7), acetone (1:13), methanol (1:10)[3]. Freely soluble in alcohol[4]. |

| Storage Temperature | -20°C (3 years), 4°C (2 years) in powder form[1] | Stable at room temperature when dry[3] |

| Purity | Typically ≥99%[1] | >99% for reference standards[5] |

Pharmacological Properties

The pharmacological properties of this compound are considered identical to those of Acetaminophen. The deuterium labeling does not significantly alter its biological activity.

-

Mechanism of Action: Acetaminophen is a selective cyclooxygenase-2 (COX-2) inhibitor, with its primary action in the central nervous system, which reduces the production of prostaglandins that mediate pain and fever[6][7]. It exhibits minimal anti-inflammatory effects in peripheral tissues[6].

-

Therapeutic Use: It is widely used as an analgesic for mild to moderate pain and as an antipyretic to reduce fever[6][7].

-

Pharmacokinetics: Acetaminophen is rapidly absorbed from the gastrointestinal tract and is primarily metabolized in the liver[6][8]. The half-life is approximately 2-3 hours in healthy individuals[6].

Metabolism of Acetaminophen

Understanding the metabolism of Acetaminophen is crucial for toxicology and drug development. Deuterated analogs like this compound are invaluable tools for studying these pathways. The primary metabolic routes occur in the liver and involve conjugation and oxidation.

-

Glucuronidation: This is the main metabolic pathway, where UDP-glucuronosyltransferases (UGTs) conjugate Acetaminophen with glucuronic acid to form inactive metabolites[8][9].

-

Sulfation: Acetaminophen is also conjugated with sulfate by sulfotransferases (SULTs) to form inactive sulfate metabolites[8][9].

-

Oxidation: A small fraction of Acetaminophen is oxidized by the cytochrome P450 enzyme system (primarily CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI)[8][9].

-

Detoxification: Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH)[8][9]. In cases of overdose, GSH stores are depleted, leading to NAPQI accumulation and subsequent liver damage.

Metabolic Pathway of Acetaminophen

Experimental Protocols: Quantitative Analysis using LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of Acetaminophen and its metabolites in biological matrices such as plasma and urine. The following is a representative experimental protocol based on common practices in the field.

Objective

To quantify the concentration of Acetaminophen and its primary metabolites (Glucuronide and Sulfate) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents

-

Acetaminophen, Acetaminophen-glucuronide, Acetaminophen-sulfate standards

-

This compound (internal standard)

-

Human plasma (drug-free)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

-

Spiking: To 25 µL of plasma samples, add 100 ng of the internal standard (this compound).

-

Protein Precipitation: Add a precipitating agent (e.g., 100 µL of ice-cold methanol) to the plasma samples.

-

Vortexing and Centrifugation: Vortex the samples for 1 minute and then centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

LC-MS/MS Conditions

Table 2: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.0 µm)[10][11] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for Acetaminophen, its metabolites, and this compound are monitored. |

Experimental Workflow

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Its key utility as an internal standard in bioanalytical methods allows for highly accurate and precise quantification of Acetaminophen and its metabolites. The data and protocols presented in this guide provide a solid foundation for the application of this compound in advanced research settings. The similarity in its physicochemical and pharmacological properties to the non-labeled parent compound, combined with its distinct mass, ensures its reliability and effectiveness in elucidating the pharmacokinetics and metabolism of one of the world's most commonly used drugs.

References

- 1. immunomart.com [immunomart.com]

- 2. Acetaminophen | 103-90-2 [chemicalbook.com]

- 3. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Acetaminophen [webbook.nist.gov]

- 7. scribd.com [scribd.com]

- 8. SMPDB [smpdb.ca]

- 9. ClinPGx [clinpgx.org]

- 10. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Acetaminophen-d7

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of Acetaminophen-d7 (Paracetamol-d7), a deuterated isotopologue of the widely used analgesic and antipyretic agent, Acetaminophen. The incorporation of deuterium atoms into the acetaminophen molecule makes it an invaluable tool in pharmaceutical research, particularly as an internal standard for pharmacokinetic and metabolic studies where precise quantification is critical. This document details the synthetic route, experimental protocols, and analytical characterization of this stable isotope-labeled compound.

Introduction

Isotopically labeled compounds are essential in drug discovery and development. This compound, in which seven hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for bioanalytical assays using mass spectrometry.[1] Its chemical behavior is nearly identical to the parent drug, but its increased mass allows it to be distinguished in mass spectrometric analyses. This property enables accurate quantification of acetaminophen in complex biological matrices by correcting for variations during sample preparation and analysis.[1]

Synthesis of this compound

The synthesis of this compound is analogous to the well-established synthesis of acetaminophen, involving the N-acetylation of a p-aminophenol precursor.[2] To achieve the desired deuteration pattern (d7), deuterated starting materials are required: 4-Aminophenol-d4 (ring-deuterated) and Acetic Anhydride-d6 (acetyl groups deuterated). The reaction yields this compound and deuterated acetic acid as a byproduct.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from standard procedures for acetaminophen synthesis. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials:

-

4-Aminophenol-d4 (ring deuterated)

-

Acetic Anhydride-d6

-

Deionized Water

-

50% Methanol/Water solution (for recrystallization)

-

Reaction vial, condenser, magnetic stirrer, and heating mantle

-

Filtration apparatus (Buchner funnel)

-

Ice bath

Procedure:

-

Reaction Setup: In a 5-mL conical vial, combine 0.150 g of 4-aminophenol-d4 with 0.450 mL of deionized water.

-

Addition of Reagent: To this mixture, add 0.165 mL of Acetic Anhydride-d6.

-

Heating: Attach an air condenser and place the vial in a sand bath or aluminum block on a hot plate. Heat the mixture to approximately 115°C while stirring gently. Continue heating for an additional 10-15 minutes after all solids have dissolved to ensure the reaction goes to completion.

-

Isolation of Crude Product: Remove the vial from the heat and allow it to cool to room temperature. If crystallization does not occur spontaneously, scratch the inside of the vial with a glass rod.

-

Crystallization: Cool the mixture thoroughly in an ice bath for 15-20 minutes to maximize crystal formation.

-

Filtration: Collect the crude this compound crystals by vacuum filtration using a Hirsch or small Buchner funnel. Wash the crystals with two small portions (approx. 0.5 mL each) of ice-cold deionized water.

-

Purification (Recrystallization): Transfer the crude product to a clean beaker. Add a minimal amount of a hot 50% water/methanol solvent mixture until the solid just dissolves.

-

Final Product Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the purified product. Collect the pure crystals by vacuum filtration and dry them thoroughly.

Characterization of this compound

The synthesized product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following workflow outlines the key analytical steps.

Caption: General workflow for the characterization of this compound.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₂D₇NO₂ | [3][4] |

| Molecular Weight | 158.21 g/mol | [3][4] |

| Purity | ≥99.0% | [3][4] |

| Appearance | White to off-white solid | General |

| Melting Point | Approx. 168-172 °C (non-deuterated) | [5] |

Note: The melting point of the deuterated compound is expected to be very similar to that of standard acetaminophen.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the mass of the deuterated compound and is the basis for its use as an internal standard.

Expected Results:

-

Parent Ion: In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 159.2.

-

Fragmentation: Tandem mass spectrometry (MS/MS) is used to confirm the structure and for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. The fragmentation of this compound is expected to be analogous to that of the non-deuterated form. The primary fragmentation of acetaminophen ([M+H]⁺ at m/z 152) involves the loss of a neutral ketene molecule to produce a fragment at m/z 110.[6][7] For this compound, the equivalent transition would be the parent ion at m/z 159 fragmenting to a product ion at approximately m/z 114, corresponding to the loss of deuterated ketene (CD₂=C=O).

Experimental Protocol: LC-MS/MS Analysis This protocol provides a general starting point for the quantitative analysis of this compound.

| Parameter | Condition |

| LC Column | C18 (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Vol. | 5 µL |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Q1 (m/z): 159.2 → Q3 (m/z): 114.1 (Collision energy dependent) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the positions of deuterium incorporation.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the clearest evidence of successful deuteration. In contrast to standard acetaminophen, which shows characteristic signals for aromatic, methyl, amine, and hydroxyl protons[8][9], the spectrum of this compound is significantly simplified.

-

Expected Spectrum: The signals corresponding to the aromatic protons (approx. 6.7-7.5 ppm) and the acetyl methyl protons (approx. 2.0 ppm) will be absent. The only observable signals will be from the non-deuterated amine (-NH) and hydroxyl (-OH) protons, typically appearing as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the integrity of the carbon skeleton.

-

Expected Spectrum: The chemical shifts will be similar to those of standard acetaminophen. However, carbons directly bonded to deuterium (the aromatic and methyl carbons) will exhibit two key changes:

-

Splitting: The signals will be split into multiplets due to C-D coupling.

-

Isotope Shift: A small upfield shift (to lower ppm) is typically observed for deuterated carbons.

-

| Carbon Atom (Standard Acetaminophen) | Approx. Chemical Shift (ppm) in DMSO-d₆ |

| C=O | 167.8 |

| C-OH | 153.3 |

| C-NH | 130.9 |

| Ar-C (ortho to -NH) | 120.8 |

| Ar-C (ortho to -OH) | 115.1 |

| -CH₃ | 23.7 |

| Data for non-deuterated Acetaminophen.[10] |

Mechanism of Action Context

While not directly related to its synthesis, understanding the biological target of acetaminophen is crucial for its application in drug development. Acetaminophen is believed to exert its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and fever.

Caption: Acetaminophen's inhibition of the COX enzyme pathway.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic procedure, adapted from standard methods, utilizes deuterated precursors to produce the target molecule. Comprehensive characterization using mass spectrometry and NMR spectroscopy is essential to confirm the molecular weight, purity, and precise location of isotopic labeling. As a high-purity stable isotope-labeled standard, this compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry, enabling highly accurate and reliable quantification of acetaminophen in biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. biocompare.com [biocompare.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. 103-90-2 CAS MSDS (Acetaminophen) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acetaminophen(103-90-2) 1H NMR spectrum [chemicalbook.com]

- 9. chegg.com [chegg.com]

- 10. Acetaminophen(103-90-2) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to Isotopic Labeling and Purity of Acetaminophen-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetaminophen-d7, a deuterated analog of the widely used analgesic and antipyretic drug, acetaminophen. This document delves into the synthesis, isotopic labeling, and purity analysis of this compound, offering detailed experimental methodologies and data presentation. It is intended to be a valuable resource for professionals in drug development, analytical chemistry, and metabolic research.

Introduction to this compound

This compound is a stable isotope-labeled version of acetaminophen where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various scientific applications, primarily as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The increased mass of the deuterated compound allows for its clear differentiation from the endogenous, non-labeled acetaminophen in biological samples, leading to more accurate and precise quantification.

Molecular Details:

| Property | Value |

| Molecular Formula | C₈H₂D₇NO₂ |

| Molecular Weight | 158.21 g/mol [2][3][4] |

| Common Synonyms | Paracetamol-d7, 4-Acetamidophenol-d7, 4'-Hydroxyacetanilide-d7[1] |

Isotopic Labeling and Synthesis

A likely pathway involves the following key step:

-

Acetylation of p-aminophenol-d4: The deuterated aromatic amine, p-aminophenol-d4, is reacted with acetic anhydride-d6 in the presence of a suitable solvent. This reaction results in the formation of the amide bond, yielding this compound.

The synthesis of the precursor, p-aminophenol-d4, can be achieved through the catalytic hydrogenation of nitrobenzene-d5 in an acidic medium.

Purity and Isotopic Enrichment

The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity. Commercially available this compound typically has a chemical purity of 99.0% or greater.[2][3][4]

Quantitative Data

| Parameter | Specification |

| Chemical Purity | ≥99.0%[2][3][4] |

| Isotopic Enrichment | Not explicitly stated in publicly available data. Typically, for such standards, isotopic enrichment is expected to be high, often exceeding 98 atom % deuterium. |

Note: The exact isotopic enrichment can vary between batches and suppliers, and it is crucial to refer to the Certificate of Analysis for specific quantitative data.

Experimental Protocols

Accurate determination of the chemical and isotopic purity of this compound requires robust analytical methodologies. The following sections outline typical experimental protocols.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the presence of non-deuterated acetaminophen and other related impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of water (with 0.1% phosphoric acid) and methanol in a specific ratio (e.g., 70:30 v/v).

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration.

-

Sample Preparation: Prepare the sample solution of this compound in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25 °C

-

Detection wavelength: 243 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the preferred methods for determining the isotopic enrichment of deuterated compounds.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).

General GC-MS Protocol Outline: [5][6][7]

-

Derivatization (if necessary): Acetaminophen may be derivatized to improve its volatility and chromatographic properties. A common method is silylation.

-

Sample Introduction: Inject the derivatized or underivatized sample into the GC.

-

Chromatographic Separation: Separate the components on a suitable capillary column.

-

Mass Spectrometric Analysis:

-

Operate the mass spectrometer in full scan mode to obtain the mass spectrum of the this compound peak.

-

Alternatively, use selected ion monitoring (SIM) to monitor the molecular ions of this compound and any potential non-deuterated acetaminophen.

-

-

Data Analysis:

-

Determine the relative intensities of the mass peaks corresponding to the fully deuterated molecule and the less-deuterated isotopologues.

-

Calculate the isotopic enrichment by determining the percentage of the fully deuterated species relative to the sum of all related isotopic species.

-

Metabolism and Signaling Pathways of Acetaminophen

Understanding the metabolic fate and signaling pathways of acetaminophen is crucial for its therapeutic and toxicological assessment.

Metabolic Pathways

At therapeutic doses, acetaminophen is primarily metabolized in the liver through three main pathways:

-

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Conjugation with sulfate, catalyzed by sulfotransferases (SULTs).

-

Oxidation: A minor portion is oxidized by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).

Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in the accumulation of NAPQI, which can covalently bind to cellular proteins, leading to oxidative stress and hepatocellular necrosis.

Caption: Metabolic pathways of acetaminophen at therapeutic and overdose levels.

Signaling Pathways in Acetaminophen-Induced Hepatotoxicity

Acetaminophen overdose triggers a complex cascade of intracellular signaling events that contribute to liver injury. A key player in this process is the c-Jun N-terminal kinase (JNK) signaling pathway.

JNK Signaling Pathway:

-

Oxidative Stress: The accumulation of NAPQI and the subsequent depletion of GSH lead to significant oxidative stress within the hepatocytes.

-

JNK Activation: Oxidative stress activates the JNK signaling cascade.

-

Mitochondrial Dysfunction: Activated JNK translocates to the mitochondria, where it amplifies mitochondrial oxidative stress, leading to the opening of the mitochondrial permeability transition pore (MPTP).

-

Cell Death: MPTP opening results in the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately leading to necrotic cell death.

Caption: Simplified JNK signaling pathway in acetaminophen-induced liver injury.

Conclusion

This compound is an essential tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. Its high isotopic and chemical purity are paramount for its function as a reliable internal standard. This guide has provided an in-depth overview of the synthesis, analysis, and relevant biological pathways associated with acetaminophen, offering a foundational resource for professionals working with this important labeled compound. For precise quantitative work, it is always recommended to consult the batch-specific Certificate of Analysis provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. immunomart.com [immunomart.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Mechanism of Action of Acetaminophen-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (paracetamol) is one of the most widely used analgesic and antipyretic agents. Its mechanism of action is multifaceted and distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs). Acetaminophen-d7 is a deuterated isotopologue of acetaminophen. While direct in vitro studies on this compound are not extensively published, its mechanism of action can be inferred from the well-established pathways of acetaminophen and the principles of the deuterium kinetic isotope effect (KIE). Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly slow down metabolic reactions involving the cleavage of carbon-hydrogen bonds, potentially altering the parent drug's efficacy and safety profile.[1][2][3][4]

This guide provides an in-depth overview of the core in vitro mechanisms of acetaminophen, discusses the anticipated modulatory effects of deuteration, and presents relevant quantitative data and experimental protocols for in vitro assessment.

Core In Vitro Mechanisms of Action

Acetaminophen's effects are not attributed to a single pathway but rather a combination of central and peripheral actions. The primary in vitro mechanisms include inhibition of cyclooxygenase (COX) enzymes, particularly via their peroxidase activity, and the actions of its active metabolites.

Inhibition of Cyclooxygenase (COX) Enzymes

Unlike traditional NSAIDs, acetaminophen is a weak inhibitor of the cyclooxygenase (COX) activity of both COX-1 and COX-2 in broken cell systems.[5][6][7][8] However, in intact cellular environments with low levels of arachidonic acid and peroxides, it demonstrates potent and selective inhibition of COX-2.[9][10] This selectivity may explain its analgesic and antipyretic effects with minimal anti-inflammatory activity in peripheral tissues where peroxide levels are high.[6][9]

The proposed primary interaction is not at the cyclooxygenase active site where NSAIDs bind, but at the peroxidase (POX) site of the enzyme.[11][12] The COX enzyme requires an oxidized ferryl protoporphyrin IX radical cation at the POX site to activate a tyrosine radical, which is essential for the cyclooxygenase reaction.[11] Acetaminophen acts as a reducing co-substrate, reducing this ferryl radical and thereby inhibiting the enzyme's ability to synthesize prostaglandins like Prostaglandin E2 (PGE2).[11]

The Role of the Metabolite AM404

A significant portion of acetaminophen's analgesic effect is attributed to its metabolite, N-arachidonoylphenolamine (AM404).[12][13][14] This pathway involves two steps:

-

Acetaminophen is first deacetylated in the liver or other tissues to form p-aminophenol.[12][15]

-

In the brain and peripheral sensory neurons, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[12][14][16][17]

AM404 exhibits its own distinct mechanisms of action in vitro:

-

TRPV1 Activation: It is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain signaling pathways.[12][13]

-

Endocannabinoid System Modulation: AM404 is a weak agonist of cannabinoid receptors (CB1) and inhibits the reuptake of the endogenous cannabinoid anandamide, increasing its local concentration and leading to analgesic effects.[14][16]

-

Sodium Channel Inhibition: Recent in vitro studies have shown that AM404 directly inhibits voltage-gated sodium channels NaV1.7 and NaV1.8 in peripheral nociceptor neurons.[17][18][19] This action, which is not shared by other acetaminophen metabolites, blocks the generation of action potentials at the source of pain signals.[17][19]

In Vitro Metabolism and the Impact of Deuteration

The metabolism of acetaminophen is critical to both its therapeutic action and its toxicity. It primarily occurs in the liver via three main pathways: glucuronidation, sulfation, and oxidation.

-

Glucuronidation and Sulfation: These are the major, non-toxic pathways, accounting for the clearance of most of the drug.

-

CYP450-mediated Oxidation: A minor fraction of acetaminophen is oxidized by cytochrome P450 enzymes, primarily CYP2E1, CYP1A2, and CYP3A4, to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[16][20][21] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[16]

The Deuterium Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. For reactions where C-H bond cleavage is the rate-determining step, this substitution can significantly slow the reaction rate.[2][3] In this compound, deuterons are typically placed on the aromatic ring and the N-acetyl methyl group.

-

Effect on NAPQI Formation: The oxidation of acetaminophen by CYP450 enzymes involves C-H bond cleavage on the aromatic ring. Therefore, deuteration at these positions is expected to slow down the rate of NAPQI formation. This would theoretically reduce the potential for hepatotoxicity at equivalent doses.

-

Effect on Deacetylation: The formation of p-aminophenol, the precursor to the active metabolite AM404, requires deacetylation. Deuteration of the N-acetyl group could potentially slow this process, which may, in turn, reduce the rate of AM404 formation and its associated analgesic effects.

The overall in vitro effect of deuteration would be a shift in the metabolic flux, favoring the safer glucuronidation and sulfation pathways over the oxidative and deacetylase pathways.

Signaling and Metabolic Pathway Diagrams

References

- 1. Deuterium isotope effects on the metabolism and toxicity of phenacetin in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Mechanism of action of acetaminophen: is there a cyclooxygenase 3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ovid.com [ovid.com]

- 9. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. magistralbr.caldic.com [magistralbr.caldic.com]

- 11. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 13. droracle.ai [droracle.ai]

- 14. AM404 - Wikipedia [en.wikipedia.org]

- 15. A Cytochrome P450-Independent Mechanism of Acetaminophen-Induced Injury in Cultured Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Paracetamol - Wikipedia [en.wikipedia.org]

- 17. pnas.org [pnas.org]

- 18. pharmacally.com [pharmacally.com]

- 19. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Core Principles of Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmacology, clinical diagnostics, and drug development, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the fundamental principles behind the use of deuterated internal standards, a cornerstone of modern mass spectrometry-based quantification. We will delve into the core concepts, experimental best practices, and critical considerations for leveraging these powerful analytical tools to ensure the generation of robust and reliable data.

The Fundamental Principle: Mitigating Analytical Variability

The core tenet of using a deuterated internal standard (IS) lies in its near-identical physicochemical properties to the analyte of interest.[1] By introducing a known and fixed concentration of the deuterated standard into a sample at the earliest possible stage of the analytical workflow, it acts as a chemical mimic that experiences the same procedural variations as the target analyte.[1][2] These variations can arise from multiple sources, including:

-

Sample Preparation: Losses during extraction, derivatization, and transfer steps.

-

Instrumental Analysis: Variability in injection volume, and, most critically, fluctuations in instrument response due to matrix effects.[3][4]

Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a major source of imprecision and inaccuracy in mass spectrometry.[3] Because the deuterated internal standard and the analyte co-elute and have virtually identical ionization efficiencies, the ratio of their signals remains constant even if the absolute signal intensities fluctuate.[3][5] This normalization of the analyte's response to that of the internal standard is the key to achieving accurate and precise quantification.[2]

Selecting an Appropriate Deuterated Internal Standard: A Logical Approach

The successful implementation of a deuterated internal standard strategy hinges on the careful selection of an appropriate standard. Several key factors must be considered to ensure the integrity of the quantitative data.

Key Selection Criteria:

-

Degree of Deuteration: A sufficient number of deuterium atoms (typically three or more) should be incorporated into the molecule.[6] This ensures a clear mass shift from the analyte, preventing spectral overlap and interference from the natural isotopic abundance of the unlabeled analyte.[7]

-

Position of Deuteration: Deuterium atoms must be placed in chemically stable positions that are not susceptible to hydrogen-deuterium (H-D) exchange.[2][8] Exchange with protons from the solvent or during the analytical process can lead to a loss of the mass difference between the analyte and the standard, compromising the assay.[9] Labeling on heteroatoms (e.g., -OH, -NH) or activated carbon atoms should be avoided.[8]

-

Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment (typically ≥98%).[8] Low isotopic purity can result in a significant contribution of the unlabeled analyte from the internal standard solution, leading to an overestimation of the analyte concentration, particularly at low levels.[8]

-

Chemical Purity: The standard must be free from other chemical impurities that could interfere with the analysis.[8]

Potential Pitfalls and How to Avoid Them

While deuterated internal standards are the gold standard, they are not without potential challenges. Awareness of these issues is crucial for robust method development and troubleshooting.

-

Isotope Effect: The C-D bond is slightly stronger and shorter than the C-H bond, which can lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[8] This chromatographic shift can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[4][6]

-

H-D Exchange: As mentioned, deuterium atoms in labile positions can exchange with protons, leading to a loss of the isotopic label.[8][9] This can be mitigated by selecting standards with stable labeling and controlling the pH of samples and mobile phases.[8]

-

Interference from Metabolites: In drug metabolism studies, it is important to consider whether a metabolite of the deuterated standard could be formed that is isobaric with the analyte of interest.

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over other types, such as structural analogs, is well-documented. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Deuterated vs. Structural Analog Internal Standard for the Analysis of Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | p-value (vs. 100% Accuracy) |

| Structural Analog | 96.8 | 8.6 | <0.0005 |

| Deuterated (SIL) | 100.3 | 7.6 | 0.5 |

Data adapted from a study on the analysis of the marine anticancer agent kahalalide F, demonstrating significantly improved accuracy with the deuterated internal standard.[9]

Table 2: Impact of Internal Standard Choice on the Precision of Sirolimus Therapeutic Drug Monitoring

| Internal Standard | Inter-patient Assay Imprecision (CV%) |

| Desmethoxyrapamycin (Structural Analog) | Higher |

| Sirolimus-d3 (Deuterated) | Consistently Lower |

This table illustrates that the use of a deuterated internal standard for the immunosuppressant drug sirolimus resulted in lower inter-patient assay imprecision, indicating a more robust and reliable assay.[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of deuterated internal standards.

Protocol 1: Quantification of an Analyte in Human Plasma using Protein Precipitation and LC-MS/MS

This protocol outlines a common procedure for the extraction and analysis of a small molecule drug from plasma.

1. Materials and Reagents:

-

Human plasma samples, calibration standards, and quality control (QC) samples.

-

Deuterated internal standard stock solution (e.g., 1 µg/mL in methanol).

-

Analyte stock solution (e.g., 1 µg/mL in methanol).

-

Acetonitrile (ACN), HPLC grade, chilled.

-

Methanol (MeOH), HPLC grade.

-

Formic acid, LC-MS grade.

-

Microcentrifuge tubes (1.5 mL).

2. Sample Preparation:

-

Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the deuterated internal standard working solution (e.g., 50 ng/mL in 50:50 MeOH:water) to each tube.

-

Vortex each tube for 5 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

3. LC-MS/MS Analysis:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both the analyte and the deuterated internal standard.

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the deuterated internal standard for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Assessment of Isotopic Purity of a Deuterated Internal Standard

This protocol is essential to verify the quality of the deuterated standard.

1. Methodology:

-

Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.

-

Acquire Full Scan Mass Spectra: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.

-

Data Analysis:

-

Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3, M+4).

-

Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.[8]

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of deuterated internal standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, providing the foundation for robust, reliable, and reproducible data. By closely mimicking the behavior of the target analyte, they effectively compensate for a wide range of analytical variabilities, from sample preparation to instrument response. A thorough understanding of the principles of their application, the criteria for their selection, and the potential pitfalls is essential for any researcher, scientist, or drug development professional seeking to generate the highest quality quantitative data.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. myadlm.org [myadlm.org]

- 5. texilajournal.com [texilajournal.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Note: High-Throughput Quantification of Acetaminophen in Human Plasma by LC-MS/MS using Acetaminophen-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acetaminophen in human plasma. The method utilizes Acetaminophen-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to industry-standard guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, bioequivalence trials, or toxicological assessments of acetaminophen.

Introduction

Acetaminophen is a widely used over-the-counter analgesic and antipyretic. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. Accurate and precise quantification of acetaminophen in biological matrices is therefore crucial for clinical and research purposes. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby improving the reliability of the results.[1] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of acetaminophen in human plasma using this compound.

Experimental Protocols

Materials and Reagents

-

Acetaminophen (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve acetaminophen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at 2-8°C.

-

-

Working Standard Solutions:

-

Prepare working standard solutions of acetaminophen by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

-

-

Internal Standard Working Solution (200 ng/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 200 ng/mL.[2]

-

Sample Preparation

A protein precipitation method is used for sample extraction.

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the 200 ng/mL this compound internal standard working solution.[1]

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

A linear gradient can be optimized for baseline separation of acetaminophen and the internal standard from matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

The MRM transitions for acetaminophen and its deuterated internal standard are selected to ensure specificity and sensitivity. The fragmentation of acetaminophen typically involves the loss of the N-acetyl group.[2][3]

Compound Precursor Ion (m/z) Product Ion (m/z) Acetaminophen 152.1 110.1 This compound 159.1 117.1 -

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion for this compound is inferred based on the addition of 7 daltons to the acetaminophen precursor and a similar fragmentation pattern.

-

Data Presentation

The quantitative data for the LC-MS/MS method validation are summarized in the tables below.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Acetaminophen | 10 - 10,000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 10 | < 15% | < 15% | ± 20% |

| Low QC | 30 | < 10% | < 10% | ± 15% |

| Mid QC | 500 | < 10% | < 10% | ± 15% |

| High QC | 8000 | < 10% | < 10% | ± 15% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration.

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low QC | 30 | > 85% |

| Mid QC | 500 | > 85% |

| High QC | 8000 | > 85% |

Mandatory Visualization

Acetaminophen Metabolism Pathway

The following diagram illustrates the major metabolic pathways of acetaminophen in the liver.

Caption: Major metabolic pathways of acetaminophen.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the quantification of acetaminophen in human plasma.

Caption: Experimental workflow for acetaminophen analysis.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of acetaminophen in human plasma using this compound as an internal standard. The method is sensitive, specific, and high-throughput, making it well-suited for a variety of research and drug development applications. The simple sample preparation and rapid analysis time allow for the efficient processing of large numbers of samples. The provided protocols and validation data demonstrate the reliability and robustness of this method for the accurate determination of acetaminophen concentrations in a clinical or research setting.

References

Quantitative Analysis of Acetaminophen in Plasma Using a Deuterated Internal Standard by LC-MS/MS

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of acetaminophen in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard (Acetaminophen-d4) to ensure high accuracy and precision, compensating for matrix effects and variability in sample processing.[1] The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] This method is suitable for pharmacokinetic studies, clinical monitoring, and bioequivalence trials requiring accurate measurement of acetaminophen concentrations in plasma.[3][4]

Introduction

Acetaminophen is a widely used over-the-counter analgesic and antipyretic agent.[1] Accurate quantification of its concentration in plasma is essential for assessing its pharmacokinetic profile, monitoring patient compliance, and in toxicological investigations. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Acetaminophen-d4, is critical for correcting for potential variations during the analytical process, thereby ensuring the reliability of the results.[1][4] This document provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of acetaminophen in plasma, along with performance characteristics of the validated method.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of acetaminophen in plasma is depicted below.

Caption: Overall workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents

-

Acetaminophen reference standard

-

Acetaminophen-d4 (Internal Standard, IS)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid

-

Ultrapure water

-

Drug-free human plasma (with K2EDTA as anticoagulant)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of acetaminophen and Acetaminophen-d4 in methanol.[1]

-

Working Standard Solutions: Prepare working standard solutions of acetaminophen by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the Acetaminophen-d4 stock solution with acetonitrile to achieve the desired concentration.[5]

Sample Preparation Protocol

The protein precipitation method is a straightforward and effective technique for extracting acetaminophen from plasma samples.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Paracetamol, Tylenol, Acetaminophen | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Acetaminophen-d7 in Pharmacokinetic Studies of Paracetamol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Acetaminophen-d7 as an internal standard in pharmacokinetic (PK) studies of paracetamol (acetaminophen). The protocols detailed below cover the entire workflow, from study design and sample collection to bioanalytical quantification and data analysis. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of paracetamol in biological matrices by correcting for variability during sample processing and analysis.[1]

Introduction to Paracetamol Pharmacokinetics

Paracetamol is a widely used analgesic and antipyretic drug. Following oral administration, it is rapidly absorbed from the gastrointestinal tract, with its systemic bioavailability being dose-dependent, ranging from 70% to 90%.[2] Paracetamol is extensively metabolized in the liver, primarily through glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by glutathione.[1][3] The plasma half-life of paracetamol in healthy adults is typically between 1.5 and 2.5 hours.[1]

Role of this compound in Pharmacokinetic Studies

In pharmacokinetic studies, a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] this compound is chemically identical to paracetamol but has a higher molecular weight due to the replacement of seven hydrogen atoms with deuterium. This allows it to be distinguished from the unlabeled drug by the mass spectrometer, while co-eluting chromatographically. By adding a known amount of this compound to each sample at the beginning of the extraction process, it experiences the same processing and analytical variations as the endogenous paracetamol. The ratio of the analytical signal of paracetamol to that of this compound is used for quantification, thereby correcting for any analyte loss during sample preparation or fluctuations in instrument response.

Paracetamol Metabolism

Understanding the metabolic fate of paracetamol is crucial for designing and interpreting pharmacokinetic studies. The major metabolic pathways are conjugation with glucuronic acid and sulfuric acid. A smaller portion is oxidized to the reactive metabolite NAPQI.

Metabolic pathways of Paracetamol.

Experimental Protocols

Pharmacokinetic Study Design

This protocol outlines a typical single-dose, crossover pharmacokinetic study in healthy volunteers.

4.1.1. Subject Recruitment:

-

Enroll healthy adult volunteers (e.g., 18-55 years old) who have provided written informed consent.

-

Conduct a screening process to ensure subjects meet inclusion criteria (e.g., normal health status, BMI within a specified range) and do not meet any exclusion criteria (e.g., history of liver or kidney disease, use of interacting medications).

4.1.2. Dosing and Administration:

-

Subjects should fast overnight for at least 8-10 hours before drug administration.

-

Administer a single oral dose of paracetamol (e.g., 500 mg or 1000 mg tablet) with a standardized volume of water (e.g., 240 mL).[4]

4.1.3. Blood Sampling:

-

Collect venous blood samples into labeled tubes (e.g., containing EDTA or heparin as an anticoagulant) at predefined time points.

-

A typical sampling schedule would be: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[4][5]

-

Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Transfer the plasma into labeled cryovials and store at -80°C until analysis.

Pharmacokinetic Study Workflow.

Bioanalytical Method: LC-MS/MS Quantification of Paracetamol in Plasma

This protocol describes a robust and sensitive method for the quantification of paracetamol in human plasma using this compound as an internal standard.

4.2.1. Materials and Reagents:

-

Paracetamol (analytical standard)

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free, for calibration standards and quality controls)

4.2.2. Preparation of Stock and Working Solutions: [6]

-

Paracetamol Stock Solution (1 mg/mL): Accurately weigh and dissolve paracetamol in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Paracetamol Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the this compound stock solution with methanol.

4.2.3. Sample Preparation (Protein Precipitation): [6]

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of the internal standard working solution (containing this compound) to each tube.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4.2.4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analytes.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Paracetamol: m/z 152.1 → 110.1

-

This compound: m/z 159.1 → 117.1 (Note: The exact mass will depend on the deuteration pattern of the specific this compound standard used).

-

4.2.5. Calibration and Quantification:

-

Prepare a calibration curve by spiking drug-free plasma with known concentrations of paracetamol.

-

Analyze the calibration standards, QC samples, and unknown study samples.

-

Calculate the peak area ratio of paracetamol to this compound for each sample.

-

Construct a linear regression curve of the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of paracetamol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Workflow for Paracetamol Quantification.

Data Presentation

The pharmacokinetic parameters of paracetamol should be calculated from the plasma concentration-time data for each subject using non-compartmental analysis. The key parameters are summarized in the table below.

| Pharmacokinetic Parameter | Description | Typical Value (for a 1000 mg oral dose) |

| Cmax | Maximum observed plasma concentration | 15 - 25 µg/mL |

| Tmax | Time to reach Cmax | 0.5 - 2 hours |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Varies with dose and individual |

| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | Varies with dose and individual |

| t1/2 | Elimination half-life | 1.5 - 2.5 hours[1] |

| CL/F | Apparent total body clearance | Varies with dose and individual |

| Vd/F | Apparent volume of distribution | ~0.9 L/kg[2] |

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of paracetamol in biological matrices. The detailed protocols and application notes presented here offer a comprehensive framework for conducting pharmacokinetic studies of paracetamol, which are essential for drug development and clinical research. Adherence to these methodologies will ensure the generation of high-quality data suitable for regulatory submissions and scientific publications.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics of Oral and Intravenous Paracetamol (Acetaminophen) When Co-Administered with Intravenous Morphine in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paracetamol – Pharmacokinetics [sepia2.unil.ch]

- 4. Analysis of paracetamol and AT7519 in serum using LC-MS/MS [protocols.io]

- 5. Intravenous versus subcutaneous route pharmacokinetics of paracetamol (acetaminophen) in palliative care patients: study protocol for a randomized trial (ParaSCIVPallia) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acetaminophen-d7 Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of urine for the analysis of Acetaminophen-d7, a deuterated internal standard commonly used in pharmacokinetic and toxicological studies of acetaminophen. The following sections detail three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and precise quantification of analytes in complex biological matrices like urine. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and make the sample compatible with the analytical instrument, typically a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

-

Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to isolate the analyte from the sample matrix. It is known for providing clean extracts and high recovery rates.

-

Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is effective for removing a wide range of interferences.

-

Protein Precipitation: A simple and rapid method to remove proteins from biological samples by adding a solvent that causes them to precipitate. It is a less selective but often sufficient technique for many applications.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described sample preparation techniques for acetaminophen analysis. It is important to note that a direct head-to-head comparison of all three methods under identical conditions was not available in the public domain. The data presented is compiled from various sources and should be used as a general guideline.

Table 1: Solid-Phase Extraction (SPE) Performance

| Parameter | Value | Reference |

| Recovery | >80% | [1] |

| Matrix Effect | Minimal | [1] |

| Limit of Detection (LOD) | 0.08 - 2 ng/mL | [2] |

| Limit of Quantification (LOQ) | 0.5 - 6 ng/mL | [2] |

Table 2: Liquid-Liquid Extraction (LLE) Performance

| Parameter | Value | Reference |

| Recovery | ~95 - 105% | [3] |

| Matrix Effect | Can be significant, requires optimization | [4] |

| Limit of Detection (LOD) | Not explicitly stated | |

| Limit of Quantification (LOQ) | Not explicitly stated |

Table 3: Protein Precipitation Performance

| Parameter | Value | Reference |

| Recovery | 54.6% (Acetonitrile) | [5] |

| Matrix Effect | Can be significant | [4] |

| Limit of Detection (LOD) | 0.050 µg/mL (for Acetaminophen) | [3] |

| Limit of Quantification (LOQ) | 0.050 µg/mL (for Acetaminophen) | [3] |

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol using C18 Cartridge

This protocol is optimized for the extraction of acetaminophen from urine using a C18 solid-phase extraction cartridge.[6]

Materials:

-

C18 SPE Cartridge (e.g., Waters Sep-Pak C18)

-

Urine sample

-

This compound internal standard

-

Methanol (HPLC grade)

-

Deionized water

-

0.1% Formic acid in water

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

Centrifuge tubes

-

SPE vacuum manifold (optional)

Protocol:

-

Sample Pre-treatment:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine sample at 4000 rpm for 10 minutes to remove any particulate matter.

-

Take 1 mL of the supernatant and spike with the this compound internal standard.

-

Acidify the sample by adding 100 µL of 0.1% formic acid.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridge on the vacuum manifold.

-

Wash the cartridge with 3 mL of methanol.

-

Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to run dry.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Apply a slow and steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes to remove any residual water.

-

-

Elution:

-

Elute the this compound with 2 mL of the elution solvent (e.g., methanol).

-

Collect the eluate in a clean centrifuge tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Liquid-Liquid Extraction (LLE) Protocol using Ethyl Acetate

This protocol describes a liquid-liquid extraction method for acetaminophen from urine using ethyl acetate as the extraction solvent.[7]

Materials:

-

Urine sample

-

This compound internal standard

-

Ethyl acetate (HPLC grade)

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Hydrochloric acid (HCl) solution (for pH adjustment)

-

Centrifuge tubes (glass, with screw caps)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Pre-treatment:

-

Thaw frozen urine samples to room temperature and vortex.

-

Take 1 mL of the urine sample in a glass centrifuge tube.

-

Spike the sample with the this compound internal standard.

-

Adjust the pH of the urine sample to approximately 5-6 with dilute HCl.

-

-

Extraction:

-

Add 5 mL of ethyl acetate to the urine sample in the centrifuge tube.

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Separation:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean centrifuge tube.

-

Repeat the extraction step (step 2) with another 5 mL of ethyl acetate for improved recovery.

-

Combine the organic extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial.

-

Protein Precipitation Protocol using Acetonitrile

This protocol outlines a simple and rapid protein precipitation method using acetonitrile.[8]

Materials:

-

Urine sample

-

This compound internal standard

-

Acetonitrile (HPLC grade, chilled at -20°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Sample Pre-treatment:

-

Thaw frozen urine samples to room temperature and vortex.

-

Take 200 µL of the urine sample in a microcentrifuge tube.

-

Spike the sample with the this compound internal standard.

-

-

Precipitation:

-

Add 600 µL of ice-cold acetonitrile to the urine sample (a 3:1 ratio of acetonitrile to urine).[9]

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Transfer the supernatant to a clean tube.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial.

-

Visualization of Experimental Workflows

The following diagrams illustrate the step-by-step workflows for each of the described sample preparation techniques.

Caption: Solid-Phase Extraction (SPE) Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 7. wsp.wa.gov [wsp.wa.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. agilent.com [agilent.com]

Application Note: High-Precision Quantification of Acetaminophen and its Metabolites Using Acetaminophen-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Accurate quantification of acetaminophen and its metabolites is critical in pharmacokinetic studies, clinical drug monitoring, and toxicological assessments. Due to the potential for hepatotoxicity at high doses, understanding the metabolic profile of acetaminophen is of significant interest. The primary metabolic pathways include glucuronidation and sulfation, with a minor portion metabolized by cytochrome P450 enzymes to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI).

Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, correcting for variability in sample preparation and instrument response. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of acetaminophen and its major metabolites in biological matrices, using Acetaminophen-d7 as an internal standard.

Experimental Protocols

This section provides a detailed methodology for the quantification of acetaminophen and its metabolites using a validated LC-MS/MS approach.

Materials and Reagents

-

Acetaminophen and its metabolites (Acetaminophen Glucuronide, Acetaminophen Sulfate) analytical standards

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Microcentrifuge tubes

-

Pipettes and tips

Sample Preparation

A protein precipitation method is employed for sample cleanup:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound, 2000 ng/mL in methanol).

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean injection vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| System | Standard HPLC or UHPLC system |

| Column | C18 (e.g., 2.1 x 100 mm, 3.0 µm)[1][2] |